5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-14-17-11(20-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIGEUBUTVADAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, pyrazole, and oxadiazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles and oxadiazoles.
Scientific Research Applications
Biological Activities
Research has demonstrated that 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide exhibits a range of biological activities:
Antimicrobial Activity
Studies indicate that derivatives of this compound possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Potential
Research has also explored the anticancer properties of compounds related to 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, indicating their potential role in cancer therapy .
Anti-inflammatory Effects
Additionally, studies have highlighted the anti-inflammatory effects of this compound class. It has been suggested that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and application of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Chemical Research demonstrated that derivatives of 5-(furan-2-yl)-N-[methyl]-1H-pyrazole exhibited significant antimicrobial activity when tested against standard bacterial strains using disc diffusion methods. The results showed clear zones of inhibition, indicating effective antibacterial properties .
- Molecular Docking Studies : Another study utilized molecular docking techniques to predict the binding affinity of this compound with various biological targets. The results suggested strong interactions with proteins associated with cancer cell proliferation, supporting its potential as an anticancer agent .
- In Vivo Studies : In vivo studies have been conducted to evaluate the therapeutic efficacy and safety profile of this compound in animal models. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound before clinical trials .
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan, pyrazole, and oxadiazole rings contribute to its binding affinity and specificity, allowing it to interact with multiple targets and pathways.
Comparison with Similar Compounds
Data Tables
Biological Activity
The compound 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, drawing on various studies and research findings.
Synthesis and Characterization
The synthesis of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of furan derivatives with oxadiazole precursors in the presence of suitable catalysts. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Antimicrobial Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study screening various derivatives revealed that many pyrazole-based compounds demonstrated notable antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi . In particular:
| Compound | Activity Against | Result |
|---|---|---|
| 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide | E. coli | Highly active |
| 5-(furan-2-yl)-N-[methyl]-1H-pyrazole derivatives | S. aureus | Moderate activity |
Anticancer Properties
The potential anticancer properties of this compound have also been investigated. Pyrazole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative showed high affinity for murine double minute 2 (MDM2), a key regulator in cancer progression .
Anti-inflammatory and Analgesic Effects
Several studies have reported that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) involved in prostaglandin synthesis. This suggests that the compound may serve as a potential anti-inflammatory agent .
Study 1: Antimicrobial Screening
In a comprehensive study assessing the antimicrobial efficacy of synthesized pyrazoles, the compound exhibited significant activity against several bacterial strains. The results indicated that it was particularly effective against Bacillus subtilis and Pseudomonas aeruginosa , demonstrating its potential as an antibacterial agent .
Study 2: Anticancer Activity
Another study focused on the anticancer activity of oxadiazole derivatives highlighted that compounds similar to 5-(furan-2-yl)-N-[methyl]-1H-pyrazole showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide?
- Methodology : The compound is synthesized via multi-step reactions involving:
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Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
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Step 2 : Introduction of the furan-2-yl group via Suzuki coupling or nucleophilic substitution .
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Step 3 : Amide coupling between the pyrazole-3-carboxylic acid derivative and the 5-methyl-1,3,4-oxadiazol-2-ylmethyl amine using coupling agents like EDC/HOBt in DMF .
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Key Conditions : Reaction temperatures (60–80°C), inert atmosphere (N₂), and purification via column chromatography or recrystallization .
- Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | 65–75 | ≥95% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60 | ≥90% |
| 3 | EDC, HOBt, DMF, RT | 70–80 | ≥98% |
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- 1H/13C NMR : Confirms substituent positions and connectivity (e.g., furan protons at δ 6.3–7.2 ppm, pyrazole NH at δ 10.5–11.2 ppm) .
- LC-MS : Validates molecular weight (349.4 g/mol) and detects impurities .
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., analgesic vs. anticancer effects)?
- Approach :
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Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) under identical conditions .
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Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 5-methyl-1,3,4-oxadiazole with thiazole) to isolate activity drivers .
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Mechanistic Studies : Use Western blotting or ELISA to track signaling pathways (e.g., COX-2 for analgesia, p53 for apoptosis) .
- Table 2 : Reported Biological Activities
| Study | Activity (IC₅₀/EC₅₀) | Model System | Key Finding |
|---|---|---|---|
| [1] | Analgesic (EC₅₀ = 12 µM) | Mouse hot-plate test | COX-2 inhibition |
| [15] | Anticancer (IC₅₀ = 8 µM) | HeLa cells | Caspase-3 activation |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions include hydrogen bonding with oxadiazole and π-π stacking with furan .
- PASS Program : Predicts additional activities (e.g., antimicrobial potential with Pa > 0.7) .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, CNS permeability) .
Experimental Design & Data Analysis
Q. How to optimize reaction yields for scale-up synthesis?
- Factors to Test :
- Solvent Polarity : Compare DMF (high yield, 75%) vs. THF (low yield, 40%) in amide coupling .
- Catalyst Loading : Vary Pd(PPh₃)₄ from 2–5 mol% in Suzuki coupling .
- Temperature Gradient : Assess cyclization efficiency at 60°C vs. 80°C .
- Statistical Tools : Design of Experiments (DoE) with ANOVA to identify significant variables.
Q. What analytical methods detect degradation products during stability studies?
- Techniques :
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
- HPLC-MS : Identify degradants (e.g., hydrolyzed amide bond at RT 4.2 min) .
- XRD : Monitor crystallinity changes post-storage .
Research Gaps & Future Directions
- Unanswered Questions :
- Role of the 5-methyl-1,3,4-oxadiazole group in blood-brain barrier penetration.
- Synergistic effects with approved drugs (e.g., paclitaxel in combination therapy).
- Proposed Studies :
- In Vivo Toxicity : Acute/chronic dosing in rodent models .
- Proteomic Profiling : SILAC-based identification of off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
